2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(3-methylpiperidin-1-yl)ethanone
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Overview
Description
2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.
Linking the phenoxy and piperidine moieties: This can be done through etherification and subsequent amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a subject of interest for drug discovery programs.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
- **2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The uniqueness of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(3-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and structural features. The presence of the chlorophenyl group, oxadiazole ring, and piperidine moiety gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-7-6-12-26(13-15)20(27)14-28-19-11-5-3-9-17(19)21-24-22(29-25-21)16-8-2-4-10-18(16)23/h2-5,8-11,15H,6-7,12-14H2,1H3 |
InChI Key |
FUOMYBDPXKFWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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